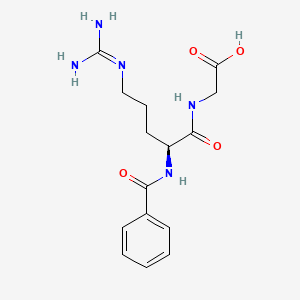![molecular formula C14H14ClN3O3S B14643721 Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55842-12-1](/img/structure/B14643721.png)
Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further connected to a chlorophenyl group through an amide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylamine with 3-pyridinesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with propanamide in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(3-chlorophenyl)-2-chloro-
- Propanamide, N-phenyl-
- Propanamide, N-(3-chlorophenyl)-3-chloro-
Uniqueness
Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its specific structural features, such as the combination of a sulfonyl group with a pyridine ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55842-12-1 |
|---|---|
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-13(19)18-22(20,21)12-7-4-8-16-14(12)17-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
VHNPWEPBKLSTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


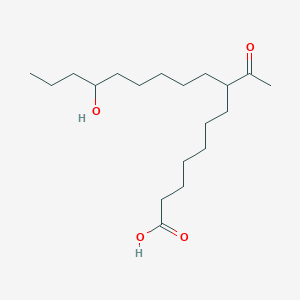
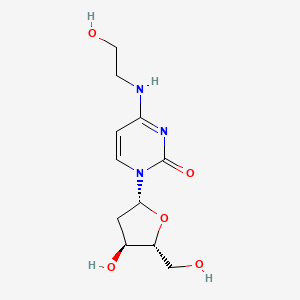
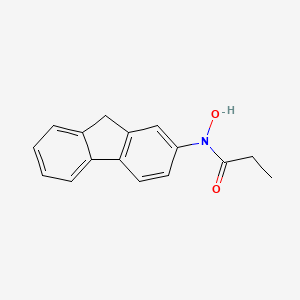
![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)


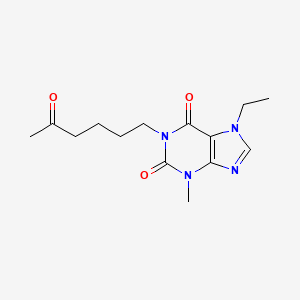
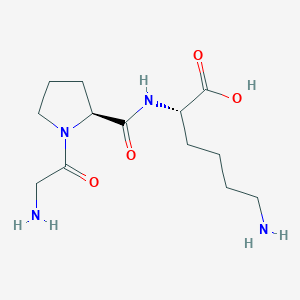
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
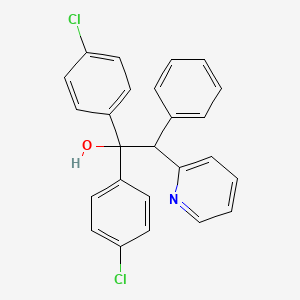
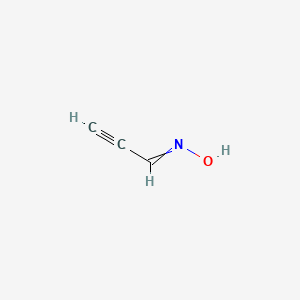
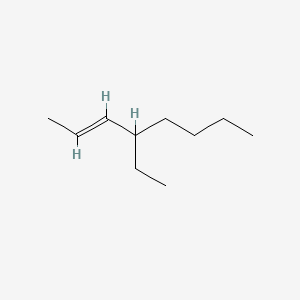
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
